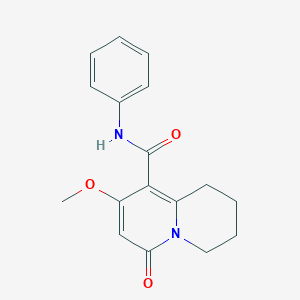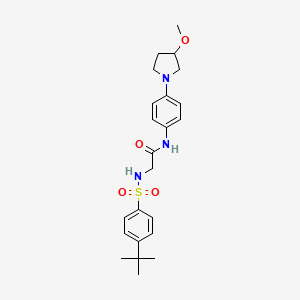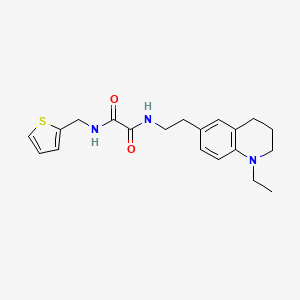
8-methoxy-6-oxo-N-phenyl-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-6-oxo-N-phenyl-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as MQPA and has been synthesized by various methods for its use in scientific research.
Mécanisme D'action
The mechanism of action of 8-methoxy-6-oxo-N-phenyl-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide involves the inhibition of serine proteases such as thrombin, trypsin, and factor Xa. This compound binds to the active site of these enzymes and prevents their activity, leading to the inhibition of various biological processes.
Biochemical and Physiological Effects:
8-methoxy-6-oxo-N-phenyl-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit platelet aggregation, which can lead to the prevention of thrombotic events. This compound has also been shown to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-methoxy-6-oxo-N-phenyl-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide in lab experiments include its high purity, good yields, and well-established synthesis methods. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 8-methoxy-6-oxo-N-phenyl-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide. One potential direction is the development of novel derivatives of this compound with improved activity and selectivity against specific enzymes. Another potential direction is the investigation of the anti-tumor properties of this compound for the development of new cancer therapies. Additionally, the safety and efficacy of this compound need to be further studied to determine its potential as a therapeutic agent.
In conclusion, 8-methoxy-6-oxo-N-phenyl-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide is a synthetic compound that has shown promising results in various fields of scientific research. Its well-established synthesis methods and potential applications make it an interesting compound for further study. However, further research is needed to determine its safety and efficacy for use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 8-methoxy-6-oxo-N-phenyl-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide can be achieved by several methods. One of the most commonly used methods is the reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with methoxyamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction yields the desired compound in good yields and high purity.
Applications De Recherche Scientifique
8-methoxy-6-oxo-N-phenyl-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit inhibitory activity against several enzymes such as thrombin, trypsin, and factor Xa. This compound has also been shown to have anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
2-methoxy-4-oxo-N-phenyl-6,7,8,9-tetrahydroquinolizine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-14-11-15(20)19-10-6-5-9-13(19)16(14)17(21)18-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLUAPERYCLLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCCC2=C1C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2396959.png)

![3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2396964.png)
![2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2396966.png)
![3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2396967.png)

![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2396969.png)




![ethyl 4-oxo-3-phenyl-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2396976.png)
![2-(2-oxo-2-phenylethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2396977.png)
![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)